molecular formula C11H15NO2S B3003167 4-Amino-4-phenyl-thiane-1,1-dione CAS No. 2142112-36-3

4-Amino-4-phenyl-thiane-1,1-dione

Cat. No.: B3003167
CAS No.: 2142112-36-3
M. Wt: 225.31
InChI Key: FQDNTFWLTMKMHH-UHFFFAOYSA-N
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Description

4-Amino-4-phenyl-thiane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring with a 1,1-dione (sulfone) moiety. The molecule features an amino (-NH₂) and a phenyl (-C₆H₅) group at the 4-position of the thiane ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications. The sulfone group enhances metabolic stability, while the amino and aryl groups enable interactions with biological targets via hydrogen bonding and π-π stacking.

Properties

IUPAC Name

1,1-dioxo-4-phenylthian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-11(10-4-2-1-3-5-10)6-8-15(13,14)9-7-11/h1-5H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDNTFWLTMKMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-phenyl-thiane-1,1-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of thioglycolic acid derivatives with aromatic amines in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-phenyl-thiane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Various substituted thiane derivatives.

Scientific Research Applications

4-Amino-4-phenyl-thiane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-4-phenyl-thiane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs of 4-Amino-4-phenyl-thiane-1,1-dione include derivatives with modifications at the 4-position of the thiane ring. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
This compound (Target) -NH₂, -C₆H₅ C₁₁H₁₃NO₂S 239.3 (calculated) Moderate polarity; potential H-bond donor/acceptor
4-Amino-4-(pyridin-3-ylmethyl)-thiane-1,1-dione hydrochloride -NH₂, -(pyridin-3-ylmethyl), HCl C₁₁H₁₅ClN₂O₂S 286.77 High water solubility (ionic form); enhanced bioavailability
4-Acetyl-thiane-1,1-dione -COCH₃ C₇H₁₂O₃S 176.23 Low polarity; electron-withdrawing acetyl group

Key Observations :

  • Electronic Effects: The amino group in the target compound is electron-donating, increasing nucleophilicity at the 4-position, whereas the acetyl group in 4-acetyl-thiane-1,1-dione is electron-withdrawing, directing reactivity toward electrophilic substitution .
  • Solubility : The hydrochloride salt of the pyridinylmethyl analog exhibits high aqueous solubility due to ionic character, contrasting with the target compound’s moderate solubility in polar aprotic solvents .

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